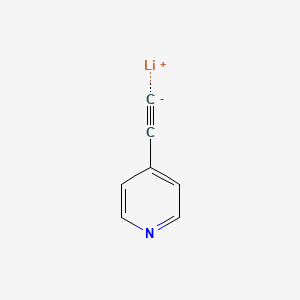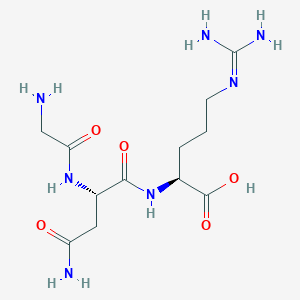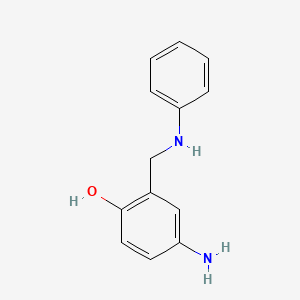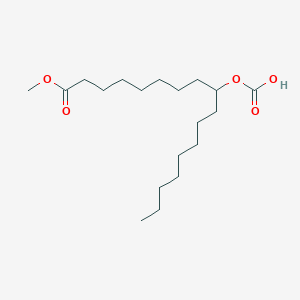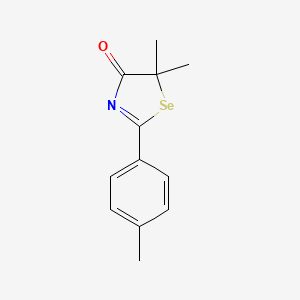![molecular formula C28H25INO3P B14246155 Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide CAS No. 354526-89-9](/img/structure/B14246155.png)
Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide is a complex organic compound with the molecular formula C28H25NO3PI It is known for its unique structure, which includes a phosphonium ion bonded to a benzoylamino and carboxyethyl group, along with three phenyl groups and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide typically involves the reaction of triphenylphosphine with a suitable benzoylamino and carboxyethyl precursor in the presence of an iodide source. The reaction conditions often require a solvent such as dichloromethane or acetonitrile and may be carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide can undergo various types of chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve solvents like ethanol or acetonitrile and may require heating or cooling to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different anions.
Aplicaciones Científicas De Investigación
Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides and other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism by which Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonium ion can participate in various chemical reactions, altering the activity of these targets and influencing biological pathways. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide include other phosphonium salts such as:
Triphenylphosphine: A widely used reagent in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with different anionic properties.
Phosphonium ylides: Compounds used in the Wittig reaction for the synthesis of alkenes.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of the benzoylamino and carboxyethyl groups, along with the iodide ion, provides distinct chemical properties that can be leveraged in various research and industrial contexts.
Propiedades
Número CAS |
354526-89-9 |
|---|---|
Fórmula molecular |
C28H25INO3P |
Peso molecular |
581.4 g/mol |
Nombre IUPAC |
[(2R)-2-benzamido-2-carboxyethyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H24NO3P.HI/c30-27(22-13-5-1-6-14-22)29-26(28(31)32)21-33(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20,26H,21H2,(H-,29,30,31,32);1H/t26-;/m0./s1 |
Clave InChI |
ROBFIHAHKLWTAW-SNYZSRNZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N[C@@H](C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O.[I-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
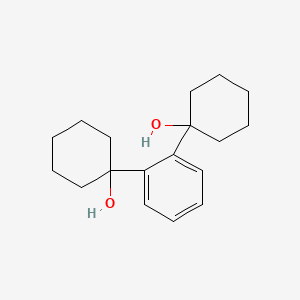

![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
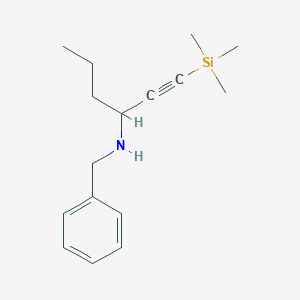
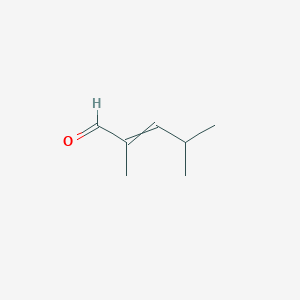
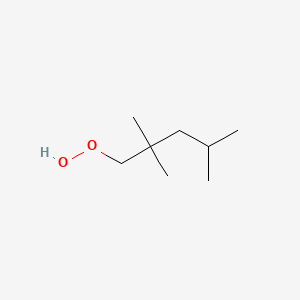
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
